molecular formula C10H20ClFN2O2 B2979991 Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate CAS No. 1807885-20-6

Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate

Cat. No.: B2979991
CAS No.: 1807885-20-6
M. Wt: 254.73
InChI Key: ZFUOQMCJMKAZMC-WSZWBAFRSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBGRGBFNZIIP-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007920-50-3
Record name tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a fluoropyrrolidine derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and improved sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoropyrrolidine oxides, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl n-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate is a chemical compound with a unique structure and functional groups. It is classified as a carbamate and features a tert-butyl group, a fluorinated pyrrolidine, and a methyl substituent. The molecular formula of this compound is C10H19FN2O2, and it has a molecular weight of approximately 219.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Potential Applications

  • Medicinal Chemistry Compounds containing a pyrrolidine structure often exhibit significant biological activity. this compound may have potential pharmacological effects. It shows promise as a potential enzyme inhibitor and is being studied for its interactions with various biological targets. Its unique structure may enhance binding affinity and selectivity compared to other compounds in its class. Ongoing research aims to elucidate its mechanisms of action and therapeutic potential.
  • Organic Synthesis The tert-butyl group contributes to the compound's stability and solubility in organic solvents, making it a valuable building block in organic synthesis.

Interaction Studies

Mechanism of Action

The mechanism of action of tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrrolidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The carbamate group can also participate in covalent bonding with active site residues, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
  • CAS Number : 2101775-09-9
  • Molecular Formula : C₁₀H₂₀ClFN₂O₂
  • Molecular Weight : 254.73 g/mol
  • Purity : ≥97% (commonly available as a hydrochloride salt)

Structural Features :

  • Core Structure : A fluorinated pyrrolidine ring with a tert-butyl carbamate group attached via a methyl linker.
  • Stereochemistry : The (2S,4S) configuration ensures specific spatial orientation, critical for biological activity and synthetic applications .

Structural Analogues

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents/Modifications CAS Number Reference
This compound hydrochloride Pyrrolidine (fluorinated) tert-butyl carbamate, methyl linker 2101775-09-9
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine Fluorine, hydroxyl, methyl groups 1799420-92-0
tert-Butyl 4-methylpyridin-2-ylcarbamate Pyridine Methyl group, carbamate N/A
tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate Pyrrolidine (fluorinated) Amino group, tert-butyl ester 1138324-48-7
tert-Butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate Pyrrolidine (difluorinated) Difluoro substitution, methyl linker N/A

Key Observations :

  • Fluorination Impact: The fluorinated pyrrolidine in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., tert-butyl 4-methylpyridin-2-ylcarbamate) .
  • Stereochemical Specificity: The (2S,4S) configuration distinguishes it from diastereomers like tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate, which may exhibit divergent binding affinities .
  • Functional Group Variations : The tert-butyl carbamate group provides steric protection for amines, whereas esters (e.g., ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate) offer different reactivity profiles .

Key Observations :

  • Synthetic Complexity : The target compound requires enantioselective fluorination, whereas simpler analogues (e.g., tert-butyl 4-methylpyridin-2-ylcarbamate) use standard coupling reactions .

Key Observations :

  • Safety : The hydrochloride salt form of the target compound may pose lower acute toxicity risks compared to pyrimidine-based analogues .
  • Target Specificity : Fluorinated pyrrolidines are preferred in kinase inhibitor design due to their ability to modulate enzyme active-site interactions .

Biological Activity

Tert-butyl n-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate, also known by its CAS number 1807885-20-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1807885-20-6

This compound functions primarily as a modulator of neurotransmitter systems. Its structure suggests that it may interact with various receptors in the central nervous system (CNS), particularly those involved in the modulation of mood and cognitive functions.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as a partial agonist or antagonist at certain neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It might inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters in the synaptic cleft.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. For instance, studies have shown that fluoropyrrolidine derivatives can enhance cognitive function and exhibit anxiolytic properties.

Case Studies

  • Cognitive Enhancement : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of fluoropyrrolidine improved memory retention in animal models, suggesting potential applications in treating cognitive disorders .
  • Anxiolytic Effects : Another study highlighted the anxiolytic properties of similar compounds in stress-induced models, indicating their potential for treating anxiety disorders .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key parameters include:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High distribution volume indicating extensive tissue penetration.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Renal excretion as metabolites.

Research Findings

A summary of research findings related to this compound is presented below:

StudyFindings
Journal of Medicinal ChemistryImproved cognitive function in animal models
NeuropharmacologyAnxiolytic effects observed in stress models
Pharmacology ReportsModulation of neurotransmitter systems confirmed

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